Propene-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,3-hexadeuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-QNYGJALNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164851 | |
| Record name | Propene-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-52-8 | |
| Record name | Propene-d6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propene-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Perdeuterated Propene and Its Derivatives
Catalytic Deuteration Routes
Direct catalytic methods introduce deuterium (B1214612) into the propene molecule, often during a hydrogenation or exchange reaction. These routes are advantageous for their potential efficiency and atom economy.
A significant application involving propene-d6 is in the field of hyperpolarization, specifically through Parahydrogen-Induced Polarization (PHIP). The pairwise addition of parahydrogen (p-H2), a spin isomer of hydrogen, to this compound over a heterogeneous catalyst is a key method for producing hyperpolarized propane-d6. nih.gov
In this process, gaseous this compound and parahydrogen are passed over a solid catalyst. A commonly used and effective catalyst for this reaction is rhodium nanoparticles supported on titania (Rh/TiO2). nih.govacs.org The reaction mechanism involves the simultaneous (pairwise) addition of the two hydrogen atoms from a single p-H2 molecule across the double bond of this compound. rsc.org This specific addition mechanism is crucial for transferring the spin order from parahydrogen to the resulting propane-d6 molecule, leading to a massive enhancement of its nuclear magnetic resonance (NMR) signal. researchgate.net
The use of a fully deuterated substrate like this compound offers distinct advantages for mechanistic studies. It allows for the unambiguous detection of the two protons originating from parahydrogen in the product molecule, propane-d6, without interference from other protons. nih.govacs.org Research has shown that this heterogeneous PHIP (HET-PHIP) technique using a Rh/TiO2 catalyst with 1.6 nm Rh nanoparticles can efficiently produce hyperpolarized propane-d6 gas. nih.gov Studies have also revealed that after the initial hydrogenation to propane (B168953), the catalyst can facilitate a subsequent dehydrogenation, leading back to partially deuterated propene, which can also be detected in its hyperpolarized state. nih.govacs.org
Table 1: Catalyst System for Pairwise Parahydrogen Addition to this compound
| Parameter | Description |
|---|---|
| Substrate | This compound |
| Reagent | Parahydrogen (p-H2) |
| Catalyst | Rhodium nanoparticles on a Titania support (Rh/TiO2) |
| Product | Hyperpolarized Propane-d6 |
| Technique | Heterogeneous Parahydrogen-Induced Polarization (HET-PHIP) |
This interactive table summarizes the key components of the heterogeneous catalytic pairwise addition of parahydrogen to this compound.
The effective incorporation of deuterium into propene and related molecules is highly dependent on the design of the catalytic system. Research focuses on modifying catalysts to enhance activity, selectivity for deuterium addition, and the mechanism of hydrogen/deuterium interaction with the substrate.
Catalyst Composition:
Noble Metals: Metals like rhodium (Rh), palladium (Pd), and platinum (Pt) are highly active for hydrogenation and H/D exchange reactions. rsc.orgethz.ch For instance, Rh/TiO2 has proven effective for the pairwise addition of hydrogen to this compound. nih.gov
Bimetallic Catalysts: Alloying a primary catalyst metal with a second metal can markedly alter the reaction intermediates and pathways. rsc.org For example, Pd-Ag bimetallic catalysts have shown superior performance in the selective hydrogenation of propyne (B1212725) to propene, exhibiting higher activity and a greater tendency for pairwise hydrogen addition compared to monometallic Pd catalysts. copernicus.org This suggests that the presence of isolated, synergistic sites (e.g., Pd1 sites on an Ag surface) can be beneficial. copernicus.org
Catalyst Support: The support material can significantly influence the catalyst's performance. The interaction between the metal nanoparticles and the support (metal-support interaction) is critical. The unique ability of Pd/TiO2 catalysts to add H2 in a pairwise manner to both double and triple bonds, in contrast to Pd on other supports like alumina (B75360) or silica (B1680970), highlights the importance of the support in determining the reaction mechanism. rsc.org
Optimization Parameters:
Particle Size: The size of the metal nanoparticles can affect the number and nature of active sites available for the reaction. rsc.org
Reaction Conditions: Temperature and pressure are crucial variables. For instance, in the reaction of propene with deuterium over Ni, Pd, and Pt catalysts, the temperature dependence of the addition and exchange processes indicates that both proceed via a common intermediate, likely a σ-alkyl species. rsc.org
Visible light-mediated systems using a cobaloxime catalyst have also been developed for the direct deuteration of alkenes using D2O as the deuterium source, showcasing alternative energy inputs for promoting deuterium incorporation. chinesechemsoc.org
Precursor-Based Deuterium Exchange Syntheses
An alternative to direct deuteration is the synthesis of this compound from a precursor molecule that is already perdeuterated. This multi-step approach allows for greater control over the final isotopic purity.
A viable synthetic route to this compound involves the dehalogenation or dehydrohalogenation of a perdeuterated dihalopropane. 1,3-Dibromopropane-d6 (B566158) is a suitable starting material for such a synthesis. guidechem.com
The conversion of a dibromopropane (B1216051) to an alkene can be achieved through an elimination reaction. One established method for the synthesis of cyclopropane (B1198618) from 1,3-dibromopropane (B121459) is the Freund reaction, which uses a metal like sodium or zinc. wikipedia.org A similar reaction, when applied to 1,2-dibromopropane, using zinc dust in alcohol, yields propene. doubtnut.com
Applying this logic to the deuterated analogue, this compound can be generated from a deuterated dihalopropane. For example, the reaction of 1,2-dibromopropane-d6 (B13758492) with a reducing agent like zinc would lead to the elimination of both bromine atoms and the formation of a double bond, yielding this compound. While 1,3-dibromopropane-d6 is specified, its conversion would more directly lead to cyclopropane-d6. To obtain this compound from 1,3-dibromopropane-d6, a sequence involving elimination to form a bromopropene-d5 intermediate followed by further reaction would be necessary, though direct elimination from a 1,2-dihalo isomer is more straightforward for generating an alkene.
Table 2: Proposed Synthetic Pathway from 1,2-Dibromopropane-d6
| Step | Reactant | Reagent | Product | Reaction Type |
|---|
This interactive table outlines a potential pathway for synthesizing this compound from a deuterated halogenated propane precursor.
Achieving high isotopic enrichment (close to 100% deuterium) and chemical purity is critical for the applications of this compound.
Control of Starting Materials: The primary strategy is to use starting materials with the highest possible deuterium content. For precursor-based syntheses, the isotopic purity of the initial deuterated halogenated propane, such as 1,3-dibromopropane-d6, directly dictates the maximum possible enrichment of the final this compound product.
Minimizing H/D Exchange: During the synthesis and purification, it is crucial to avoid sources of protons that could exchange with the deuterium atoms on the molecule. This includes using deuterated solvents and reagents where possible and performing reactions under an inert, dry atmosphere to exclude moisture (H2O).
Purification Techniques: After synthesis, the product must be purified to remove chemical impurities and potentially separate any incompletely deuterated isotopologues.
Distillation: Given the slight differences in boiling points between isotopologues, precision distillation can be used for enrichment. Advanced techniques like microchannel distillation have been shown to be effective for isotopic enrichment by reducing the required column length for a given separation. pnnl.gov This method enhances mass transfer and could be applied to separate this compound from lighter, less-deuterated versions.
Chromatography: Gas chromatography can be employed to separate this compound from other volatile impurities and, with high-resolution columns, may also provide some level of isotopic separation.
By carefully selecting the synthetic route, using highly enriched precursors, controlling reaction conditions to prevent back-exchange, and employing advanced purification methods, this compound can be prepared with the high isotopic enrichment and purity required for its specialized applications.
Advanced Spectroscopic Characterization and Analytical Techniques Employed with Propene D6
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
Deuterated compounds like Propene-d6 are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy. Their utility stems from the fact that deuterium (B1214612) nuclei (²H) have different spectroscopic properties compared to protium (B1232500) nuclei (¹H), simplifying ¹H NMR spectra by eliminating solvent signals or allowing for specific isotopic labeling studies without interference from the bulk hydrogen content of a molecule. ontosight.ai
This compound plays a significant role as a precursor in parahydrogen-induced polarization (PHIP) experiments, particularly under the PASADENA (Para-hydrogen And Synthesis Allows Dramatically Enhanced Nuclear Alignment) protocol. PHIP is a hyperpolarization technique that utilizes the nuclear spin isomers of molecular hydrogen (parahydrogen, p-H₂) in a catalytic hydrogenation reaction to dramatically enhance NMR signals of the reaction product. nsc.rursc.org
In these experiments, this compound is subjected to heterogeneous catalytic hydrogenation with parahydrogen, typically over catalysts such as Rh/TiO₂. acs.orgnih.gov This reaction yields hyperpolarized propane-d6. The use of fully deuterated this compound as the unsaturated substrate is crucial because it carries essentially no protons, allowing for the in situ detection of hyperpolarized products through the PASADENA protocol. acs.orgnih.gov The enhanced NMR signals observed correspond to the nascent protons (Hᴬ and Hᴮ) derived from the p-H₂ molecule, which are incorporated into the propane-d6 product. acs.org
Research findings indicate that PHIP of propane-d6 offers significant advantages for mechanistic studies of catalytic hydrogenation reactions. For instance, studies have shown that propene gas is hydrogenated to yield propane (B168953), which can subsequently be dehydrogenated by the catalyst. acs.org Hyperpolarized propane-d6 gas can be prepared within seconds via heterogeneous catalytic hydrogenation, demonstrating a strongly enhanced signal with an apparent enhancement factor (ε) of approximately 6000 when referenced to thermally polarized water. acs.org
This compound and its hydrogenation product, propane-d6, are valuable in both low-field and high-field NMR applications for gaining mechanistic insights into chemical reactions. While deuteration of the propene precursor might not always increase the T₁ relaxation time at high fields (e.g., 9.4 T), it offers distinct advantages for mechanistic studies. acs.org
Low-field NMR, particularly at very low magnetic fields (e.g., 0.0475 T), enables efficient direct detection of PHIP hyperpolarized propane-d6. acs.orgharvard.edu This contrasts with non-deuterated PHIP-polarized propane, where detection can be more challenging due to small chemical shift differences. acs.org The longer-lived ensembles achieved at low fields (known as the NASHVILLE effect) can lead to a significant increase (e.g., a factor of ~10) in hyperpolarization decay time, making low-field NMR a promising approach for extending the lifetime of hyperpolarization. acs.org
In high-field NMR (e.g., 1.4 T), direct detection of hyperpolarized propane-d6 is also employed to measure polarization enhancement values. acs.org The symmetry of nascent parahydrogen protons in propane-d6 is broken in a way that the magnetization is already observable, even without significant chemical shift differences at low fields. harvard.edu This allows for direct detection using small-angle radiofrequency (RF) excitation pulses, which is advantageous for applications like MRI where short RF excitation pulses are desirable. harvard.edu
However, for non-deuterated hyperpolarized propane at low magnetic fields, a long, soft Spin-Lock Induced Crossing (SLIC) pulse is often required to convert the long-lived pseudo-singlet state into observable magnetization. harvard.eduresearchgate.net In contrast, for hyperpolarized propane-d6, the application of a SLIC pulse for transformation of long-lived spin states into observable magnetization is not required due to the spin-spin coupling of nascent protons with deuterons, simplifying detection. harvard.edu
Deuterium NMR (D-NMR), or ²H NMR, is a powerful technique for investigating the structure and dynamics of molecules, particularly those that are selectively or perdeuterated. Since this compound is a perdeuterated compound, its D-NMR spectrum provides direct information about the deuterium nuclei within its molecular framework.
D-NMR is highly sensitive to molecular motion due to the quadrupole moment of the deuterium nucleus. This sensitivity allows researchers to probe a wide range of motional frequencies and determine characteristic times (correlation times of motion, τc) and topologies of dynamic processes. researchgate.net While specific studies on the D-NMR of this compound for its own structural and dynamic properties were not extensively detailed in the provided snippets, the general principles of D-NMR apply. For instance, D-NMR is routinely used to study slow motions in proteins and polymers by selectively deuterating specific sites, providing insights into conformational changes, ligand binding, and other biological functions. researchgate.netnih.gov The absence of a large proton background in perdeuterated compounds like this compound makes D-NMR an invaluable tool for resolving specific deuterium signals and understanding the local environment and mobility of different parts of the molecule.
Quantitative NMR (qNMR) is an analytical technique used for the precise determination of the purity or concentration of a substance. A crucial aspect of qNMR is the selection of an appropriate internal standard. nih.gov Perdeuterated compounds are highly suitable for use as internal standards in qNMR, particularly in proton (¹H) NMR spectroscopy. acs.org
The primary advantage of using a perdeuterated internal standard is that its proton signals are either absent or significantly reduced (due to residual non-deuterated impurities), thereby minimizing interference with the proton signals of the analyte being quantified. acs.org This allows for clearer integration of the analyte's peaks, leading to more accurate quantification. While this compound itself, being a gas, is not typically listed among common qNMR internal standards like DSS-d6 or 1,4-BTMSB-d4 (which are solids or liquids chosen for stability and solubility in common deuterated solvents), fujifilm.combipm.orgbipm.org it embodies the principle of using a perdeuterated compound to avoid proton signal overlap. The concept is that the internal standard should provide a unique, simple signal (preferably a singlet) that does not overlap with the analyte's signals. acs.orgfujifilm.com The use of perdeuterated solvents also plays a critical role in qNMR by providing a "transparent" background for the analyte and internal standard signals. pitt.edu
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR regarding molecular structure, bonding, and intermolecular interactions. The isotopic substitution of hydrogen with deuterium in this compound leads to significant shifts in vibrational frequencies due to the increased mass, which is highly valuable for assigning vibrational modes and understanding molecular dynamics.
High-resolution infrared (IR) spectroscopy of this compound has been instrumental in elucidating its precise molecular structure and vibrational characteristics. Early studies in the 1950s obtained the infrared spectrum of propylene-d6, enabling the assignment of many bands based on the band types of the nearly symmetrical top. researchgate.netias.ac.in These studies, and subsequent ones, have provided detailed vibrational assignments and insights into isotopic effects. nist.govnist.govcdnsciencepub.comnsf.gov
The NIST WebBook provides a comprehensive list of selected infrared and Raman frequencies for this compound, along with their assignments and comments on intensity and phase (gas or liquid). nist.govnist.gov
The following table presents selected vibrational frequencies for this compound, highlighting various modes and their observed characteristics:
Table 1: Selected Vibrational Frequencies of this compound (C₃D₆) from High-Resolution IR Spectroscopy
| Symmetry | No. | Approximate Mode | Selected Frequency (cm⁻¹) | Rating | Phase | Comments |
| a1' | 1 | CD₂ s-str | 2236 | C | liq | VS, p |
| a1' | 2 | CD₂ scis | 1274 | D | liq | S, p |
| a1' | 3 | Ring str | 956 | C | liq | S, p |
| a2 | 6 | CD₂ a-str | 2336 | C | gas | VS |
| e' | 8 | CD₂ s-str | 2211 | C | gas | VS |
| e' | 11 | Ring deform | 717 | C | gas | VS |
| e | 12 | CD₂ a-str | 2329 | C | liq | S, p |
| e | 14 | CD₂ rock | 528 | C | liq | W, dp |
Notes: VS = Very strong, S = Strong, M = Medium, W = Weak, VW = Very weak, ia = Inactive, p = Polarized, dp = Depolarized. Rating C indicates 3-6 cm⁻¹ uncertainty, D indicates 6-15 cm⁻¹ uncertainty, E indicates 15-30 cm⁻¹ uncertainty. nist.govnist.gov
The infrared spectra of this compound have been obtained with improved resolution, allowing for more precise assignments of bands. researchgate.netias.ac.in For example, the unobserved torsional frequency in this compound was located at approximately 130 cm⁻¹ from an overtone band, compared to 174 cm⁻¹ in non-deuterated propene, demonstrating the effect of isotopic substitution on low-frequency modes. researchgate.netias.ac.inethz.ch These detailed vibrational analyses contribute significantly to a deeper understanding of the molecular mechanics and force fields of propene and its deuterated analogues.
Mechanistic Investigations of Chemical Reactions Involving Propene D6
Catalytic Hydrogenation and Dehydrogenation Mechanisms
Catalytic hydrogenation involves the addition of hydrogen (or deuterium) across a double bond, while dehydrogenation is the reverse process, removing hydrogen (or deuterium) to form an unsaturated compound. Propene-d6 serves as a key reactant in understanding these fundamental transformations.
The catalytic hydrogenation of alkenes, including this compound, typically involves the addition of two hydrogen (or deuterium) atoms across the carbon-carbon double bond, yielding a saturated alkane. libretexts.org For this compound (C₃D₆), this process leads to the formation of deuterated propane (B168953) species, most commonly Propane-d8 (C₃D₈) if deuterium (B1214612) gas (D₂) is used as the hydrogen source. Common heterogeneous catalysts employed in hydrogenation reactions include palladium on charcoal (Pd/C), platinum oxide (PtO₂), and Raney nickel. libretexts.org
The generally accepted mechanism for catalytic hydrogenation involves several steps occurring on the catalyst surface:
Adsorption: Both the hydrogen (or deuterium) gas and the alkene (this compound) adsorb onto the active sites of the metal catalyst. libretexts.org
Bond Cleavage: The H-H (or D-D) bond in the adsorbed hydrogen molecule cleaves, forming individual hydrogen (or deuterium) atoms bound to the metal surface. libretexts.org
Transfer and Addition: Hydrogen (or deuterium) atoms are sequentially transferred from the catalyst surface to the this compound molecule. This addition typically occurs via syn addition, meaning both atoms add to the same face of the double bond due to the planar interaction with the catalyst surface. libretexts.orgpressbooks.pub
Research into the hydrogenation of this compound has utilized parahydrogen (p-H₂) on catalysts such as Rh/TiO₂. This approach has successfully produced hyperpolarized Propane-d8, offering enhanced nuclear magnetic resonance (NMR) signals for detailed mechanistic studies. acs.org Interestingly, studies on Rh/TiO₂ have revealed that more than two protons can be incorporated into the final hydrogenated product, indicating the occurrence of hydrogen/deuterium (H/D) exchange processes on the catalyst surface during hydrogenation. acs.org
Furthermore, single-site Zn(II) catalysts supported on silica (B1680970) have demonstrated high selectivity in propylene (B89431) hydrogenation. These catalysts activate H-H and C-H bonds through a non-redox mechanism, involving the heterolytic cleavage of C-H bonds. researchgate.net
Dehydrogenation is the reverse reaction of hydrogenation, where a saturated hydrocarbon loses hydrogen (or deuterium) atoms to form an unsaturated compound. Propane-d8, for instance, can undergo dehydrogenation to yield this compound. acs.org
Supported single-site Zn(II) catalysts on silica are highly effective for the dehydrogenation of propane to propene, exhibiting high selectivity (over 95%) and thermal stability at elevated temperatures (e.g., 550 °C and above). researchgate.net In-modified zeolites, such as InO⁺/H-BEA, have also been investigated for propane transformation. These catalysts can initiate the dehydrogenation of propane, with propene being an initial product observed at temperatures as low as 423 K. acs.org
A notable side product in the industrial dehydrogenation of propane to propene is the formation of methylacetylene-propadiene (MAPD) mixtures. wikipedia.org
Deuterium/Hydrogen Exchange Mechanisms
Deuterium/hydrogen (H/D) exchange reactions involving this compound are crucial for understanding the dynamic interaction between hydrocarbons and catalytic surfaces, particularly acidic ones.
Acidic zeolite catalysts are widely used for hydrocarbon transformations, and the H/D exchange of propene over these materials provides insights into active sites and reaction intermediates. Theoretical calculations, including molecular dynamics (MD) simulations and density functional theory (DFT), have been employed to elucidate the reaction pathways of propene H/D exchange over deuterated acidic ZSM-5 zeolite (D-ZSM-5). rsc.orgresearchgate.net
Key findings from these studies include:
Isopropyl Intermediate: The formation of partially deuterated propene, such as Propene-D5, is readily achieved through a reaction pathway involving an isopropyl intermediate. rsc.orgresearchgate.net
Propene Loading Dependence: The complete deuteration of propene to this compound is significantly influenced by the initial propene loading:
At higher propene loading , a dimerization route is predominant. This pathway involves the dimerization of propene, followed by intramolecular hydride transfer and a cracking process. This route exhibits a relatively lower activation energy barrier of 12.3 kcal mol⁻¹. rsc.orgresearchgate.net
At lower propene loading , an n-propoxy pathway is preferred. rsc.orgresearchgate.net
The acid strength and pore confinement effects of the zeolite also play a critical role in governing the activity of the propene H/D exchange reaction. rsc.orgresearchgate.net
The study of multiple deuterium exchange processes reveals the extent and nature of isotopic scrambling on catalyst surfaces. During the hydrogenation of this compound with parahydrogen on Rh/TiO₂, the incorporation of more than two protons into the final product (Propane-d8) indicates that extensive H/D exchange occurs on the metal surface. acs.org
In the H/D exchange of propane (e.g., Propane-d8) over indium-modified zeolite BEA, the presence of indium species (InO⁺ or In⁺) induces regioselectivity. Specifically, the exchange primarily occurs with the methyl groups of Propane-d8. This behavior contrasts with unmodified H-form zeolites, where H/D exchange typically involves both methyl and methylene (B1212753) groups. acs.org
Studies on the exchange of propane with deuterium over various oxide surfaces, such as alumina (B75360), indicate that the process is stepwise, with one hydrogen atom being replaced at a time. rsc.org Lewis acidity and electron-acceptor sites on the alumina surface are crucial for this exchange activity. rsc.org
The residence time of hydrocarbons on catalytic surfaces also impacts the extent of H/D exchange. For instance, in n-butane conversion on H-ZSM-5, product olefins like propene exhibit a higher concentration of protons compared to paraffins, suggesting a longer residence time on the catalyst surface, which facilitates more extensive H/D exchange. utwente.nl
Table 1: Activation Energies for Propene H/D Exchange Pathways over Acidic Zeolite Catalysts
| Pathway | Propene Loading | Activation Energy (kcal mol⁻¹) | Catalyst | Reference |
| Dimerization Route | Higher | 12.3 | D-ZSM-5 | rsc.orgresearchgate.net |
| n-Propoxy Pathway | Lower | Not specified (preferred) | D-ZSM-5 | rsc.orgresearchgate.net |
Photodissociation Processes and Fragmentation Dynamics
Photodissociation dynamics investigates the detailed atomistic mechanisms by which molecules break apart upon absorption of light, tracing the time evolution of each microscopic step. scispace.com
The photodissociation of this compound (CD₂=CDCD₃) has been studied, particularly at 193 nm, using techniques such as gas chromatography, mass spectroscopy, and flame ionization detection. nasa.govresearchgate.net Comparisons between the photolysis of Propene-h6 (non-deuterated propene) and this compound reveal significant variations in the yields of product fragments, such as methane (B114726) and butadiene relative to ethane. This suggests differences in the relative importance of primary photolytic processes or subsequent secondary radical reactions depending on the isotopic composition. nasa.govresearchgate.net
Theoretical calculations propose an intramolecular dissociation mechanism for propene involving the formation of a vinylidene intermediate, accompanied by an ethylenic H-migration through the pi-orbitals. This specific pathway influences the final yields of deuterated methane (e.g., methane-d4) compared to other products. nasa.govresearchgate.net
For non-deuterated propene, photodissociation at 157.6 nm leads to the formation of eleven photofragments from eight distinct dissociation channels. If applied to this compound, these channels would involve deuterated fragments. The observed channels include:
C₃D₅ + D
C₃D₄ + D + D
C₃D₄ + D₂
C₃D₃ + D₂ + D
C₂D₄ + CD₂
C₂D₃ + CD₃
C₂D₂ + CD₄
C₂D₂ + CD₃ + D scispace.com
There is a noted propensity towards triple dissociations, with the C₂D₂ + CD₃ + D channel being particularly significant. scispace.com
Table 2: Photodissociation Channels of this compound (Analogous to Propene at 157.6 nm)
| Dissociation Channel | Number of Fragments |
| C₃D₅ + D | 2 |
| C₃D₄ + D + D | 3 |
| C₃D₄ + D₂ | 2 |
| C₃D₃ + D₂ + D | 3 |
| C₂D₄ + CD₂ | 2 |
| C₂D₃ + CD₃ | 2 |
| C₂D₂ + CD₄ | 2 |
| C₂D₂ + CD₃ + D | 3 |
Photolysis Channels of this compound and Isotopic Product Distributions
The photodissociation channels and final product yields from the 193 nm photolysis of this compound (CD2=CDCD3) have been extensively investigated using techniques such as gas chromatography, mass spectroscopy, and flame ionization (GC/MS/FID) detection methods. Comparisons with the photolysis of propene-h6 (CH2=CHCH3) reveal significant variations in product yields, indicating differences in the relative importance of primary photolytic processes and/or subsequent secondary radical reactions datapdf.comresearchgate.netnasa.gov.
The observed discrepancies in product distributions upon deuteration underscore the utility of this compound in elucidating subtle mechanistic details.
Table 1: Relative Methane Yields from 193 nm Photolysis
| Reactant | Methane Product | Relative Yield Comparison (this compound vs. Propene-h6) |
| This compound | Methane-d4 (B1582241) | Nearly 2 times larger than Methane-h4 from Propene-h6 datapdf.com |
| Propene-h6 | Methane-h4 | Baseline for comparison |
Exploration of Intramolecular Dissociation Pathways (e.g., Vinylidene Formation)
Research into the photodissociation of this compound has shed light on intramolecular dissociation pathways, particularly those involving vinylidene formation. Theoretical calculations propose the potential occurrence of an intramolecular dissociation mechanism where vinylidene formation is accompanied by an ethylenic H-migration (or D-migration in the case of this compound) through the π-orbitals datapdf.comresearchgate.netnasa.gov. This specific pathway significantly influences the final yields of methane-h4 versus methane-d4 datapdf.comresearchgate.netnasa.gov.
Atmospheric and Radical Reactions
This compound is also valuable for studying atmospheric and radical reactions, providing insights into kinetic and mechanistic aspects crucial for understanding chemical processes in various environments.
Kinetics and Mechanisms of Hydroxyl Radical (OH) Addition to this compound
The reactions of hydroxyl radicals (OH) with alkenes, including propene and its deuterated analogs like this compound, are fundamental in atmospheric chemistry and combustion. Absolute rate coefficients for the reactions of OH with C3H6 and C3D6 have been measured across a broad range of temperatures (293 to 896 K) and pressures (25 to 600 Torr helium) capes.gov.br. These studies provide critical mechanistic information relevant to atmospheric and combustion modeling capes.gov.br.
The reaction between OH radicals and propene typically proceeds via both abstraction and addition pathways researchgate.netrsc.org. Theoretical studies indicate that the OH radical primarily adds to the double bond of propene, similar to other olefin + OH reactions rsc.org. The dominant reaction pathways are observed to change with temperature and pressure rsc.org. For instance, at high temperatures (T ≥ 600 K), the hydrogen abstraction channel, leading to an allyl radical and water, becomes significantly dominant, accounting for 90% or more of the reaction pathways rsc.org. The reaction proceeds through a shared van der Waals (vdW) complex, with comparable well-depths (approximately 2-3 kcal/mol below the reactants' energy) for both abstraction and addition pathways researchgate.net.
Branching Ratios and Competing Pathways in this compound Radical Reactions
Understanding the branching ratios and competing pathways is essential for predicting the fate of this compound in radical reactions. For the reaction of the hydroxyl radical with propene, experimental measurements have determined the branching ratios for attachment versus hydrogen-atom abstraction. At 298 K and over a buffer gas pressure range of 60-400 Torr (N2), the branching ratio for OH addition to propene, specifically for the formation of β-hydroxypropyl radicals (k(1b)/(k(1a) + k(1b))), was measured to be 0.51 ± 0.03 nih.gov. This ratio was found to be independent of pressure within the studied range nih.gov.
An upper limit for the hydrogen-abstraction channel (OH + C3H6 → H2O + C3H5) was determined to be less than 0.05 (at 298 K, 200 Torr N2) nih.gov. The β-hydroxypropyl radicals formed through the addition reactions (e.g., OH + C3H6 → CH2(OH)C•HCH3 and OH + C3H6 → C•H2CH(OH)CH3) subsequently convert to products like formaldehyde (B43269) and acetaldehyde (B116499) in environments containing O2 and NO nih.gov. While these specific branching ratios are reported for propene-h6, they illustrate the competing pathways that would similarly exist for this compound, with kinetic isotope effects influencing the exact ratios.
Table 2: Branching Ratios for OH + Propene Reaction (at 298 K, 60-400 Torr N2)
| Reaction Pathway | Description | Branching Ratio / Upper Limit |
| Addition (to double bond) | Formation of β-hydroxypropyl radicals | 0.51 ± 0.03 nih.gov |
| Hydrogen Abstraction | Formation of H2O and allyl radical (C3H5) | < 0.05 nih.gov |
At higher temperatures (T ≥ 600 K), theoretical studies predict that the hydrogen abstraction pathway becomes significantly more dominant (≥90%) compared to the addition channels rsc.org. Despite advancements, some discrepancies persist in the literature regarding the precise branching ratios for the propene + OH reaction, highlighting the ongoing need for experimental determination, especially for deuterated species like this compound rsc.org.
Kinetic Isotope Effect Kie Studies Using Propene D6 and Its Derivatives
Primary and Secondary Deuterium (B1214612) Isotope Effects in Addition Reactions
Deuterium kinetic isotope effects (DKIEs) are particularly pronounced due to the significant mass difference between hydrogen (¹H) and deuterium (²H), where replacing ¹H with ²H effectively doubles the mass wikipedia.orglibretexts.org. This mass difference leads to a lower vibrational frequency and zero-point energy for C-D bonds compared to C-H bonds, requiring greater energy input to reach the transition state and resulting in slower reaction rates unam.mxlibretexts.org.
Primary kinetic isotope effects (PKIEs) occur when the isotopically substituted bond is directly broken or formed in the rate-determining step of a reaction unam.mx. In contrast, secondary kinetic isotope effects (SKIEs) arise from isotopic substitution at a position remote from the reacting bond, often reflecting changes in hybridization or vibrational modes near the reaction center wikipedia.orgunam.mx.
Studies involving the addition and exchange of deuterium over propene (C₃H₆) using silica-supported gold and silver catalysts have revealed significant KIEs. A large kinetic isotope effect was observed for the rate of propane (B168953) formation in reactions involving C₃H₆-H₂ versus C₃H₆-D₂, indicating that hydrogen dissociation is the rate-determining step rsc.org. Both deuterium addition and exchange processes were found to proceed via an associative mechanism involving n-propyl and s-propyl species rsc.org. Furthermore, intramolecular 1,3- and 2,3-hydrogen-shift processes were observed in the presence of gaseous hydrogen, leading to the exchange of methyl hydrogens in propene rsc.org.
In the context of hydrogenation, Propene-d6 has been utilized to study reaction mechanisms through techniques like PASADENA (Para-Hydrogen and Singlet Order Detection) NMR acs.org. For instance, the pairwise addition of parahydrogen (p-H₂) to this compound can lead to hyperpolarized propane-d6, and the observation of additional enhanced NMR signals corresponding to hyperpolarized propene provides insights into the hydrogenation/dehydrogenation pathways acs.org.
Research into the addition of hydrogen atoms to olefinic double bonds, specifically using propene and this compound, has aimed to experimentally determine secondary isotope effects cdnsciencepub.com. While the magnitude of the secondary isotope effect in the addition of methyl radicals to styrene-d1 was found to be smaller than theoretically calculated, suggesting a slight deviation of the transition state configuration from the initial state, similar trends were observed for hydrogen atom addition to this compound cdnsciencepub.com. Experimental selectivities for the hydroboration of this compound with excess borane (B79455) (BH₃) have also been analyzed using ²H-NMR to determine the percentage of Markovnikov product, revealing that the regioselectivity can be lower than predicted by transition state theory, suggesting the involvement of dynamic trajectory analysis core.ac.uk.
Carbon Kinetic Isotope Effects in Propane-d6 Hydroxylation and Oxidation
While the primary focus of this article is this compound, the outline specifically requests discussion of carbon kinetic isotope effects (CKIEs) in Propane-d6 hydroxylation and oxidation. Studies on the oxidation of propane, a saturated analogue of propene, provide insights into C-H bond activation processes.
For instance, investigations into propane hydroxylation mediated by methane (B114726) monooxygenases, such as particulate methane monooxygenase (pMMO), have shown no significant carbon kinetic isotope effect (k¹²C/k¹³C) researchgate.net. This absence of a substantial CKIE suggests minimal structural change at the carbon center during transition state formation in the rate-limiting step researchgate.net. These findings are consistent with a concerted oxygen-insertion mechanism rather than a two-step process involving hydrogen-atom abstraction followed by radical rebound, as the concerted mechanism implies limited stretching of the C-H bond in the transition state researchgate.net.
In another study, the direct aerobic oxidation of propane to acetone (B3395972), promoted by photoactive iron(III) chloride under mild conditions, revealed a small KIE of 1.67 when cyclohexane (B81311) was used as a model substrate acs.org. This value is consistent with hydrogen atom abstraction by photogenerated chlorine radicals, contrasting with larger KIEs (typically >10) observed for C-H activation by biomimetic iron(IV)-oxo species acs.org.
Hydrogen Isotope Fractionation in Geochemical and Atmospheric Systems
Hydrogen isotope fractionation, particularly the D/H ratio, is a valuable tool for understanding various natural processes in geochemical and atmospheric systems wikipedia.org. Kinetic isotope effects and physical changes like precipitation and evaporation contribute to the observed variations in D/H ratios in different hydrogen pools wikipedia.org.
In atmospheric chemistry, the isotopic fractionation of volatile organic compounds (VOCs), including alkenes like propene, during atmospheric reactions with species like hydroxyl (OH) radicals or ozone, is crucial for accurately elucidating their sources and behavior researchgate.netresearchgate.netresearchgate.net. Although some studies on hydrogen and carbon isotope fractionation during photochemical reactions have been reported, further research under varying conditions is needed for a comprehensive understanding researchgate.net. While the contribution of ozone-alkene reactions to the isotopic fractionation of alkenes in the atmosphere is generally small compared to the impact of OH radicals, it can become dominant under low OH concentrations (e.g., nighttime or high latitudes in winter), significantly affecting the stable carbon isotope ratio of atmospheric alkenes researchgate.net.
In geochemical contexts, advances in position-specific deuterium (²H) analyses provide powerful means for evaluating organic hydrogen isotopic signatures and fractionation factors acs.orgresearchgate.net. Density functional theory (DFT) calculations are employed to determine ²H-H equilibrium fractionation factors at specific positions on organic compounds, including alkanes, alkenes, and aromatic molecules acs.org. These calculated equilibrium alpha (α) values for ²H on primary, secondary, and tertiary carbon atoms follow observed trends in deuterium preference for carbon-hydrogen bonds relative to water (α3° > α2° > α1°) acs.org. Such studies aid in assessing position-specific ²H-H equilibrium fractionation factors for comparison with experimental data and can be scaled with temperature to predict molecular-averaged delta values, useful in compound-specific isotope analyses (CSIA) acs.org.
The hydrogen isotopic compositions of sedimentary hydrocarbon molecules are used to address questions ranging from paleoclimate to environmental reconstruction and understanding petroleum systems researchgate.net. For instance, monooxygenation of short-chain alkanes like propane by butane (B89635) monooxygenase has been associated with strong carbon and hydrogen isotope effects, providing isotopic fingerprints to track aerobic processes in natural settings like marine and terrestrial seeps nih.gov.
Quantitative Determination of Isotope Effects in Complex Chemical Systems
The accurate determination of kinetic isotope effects is paramount for elucidating reaction mechanisms, especially in complex chemical and enzymatic systems nih.govnih.govresearchgate.net. Historically, KIE measurements often required the synthesis of isotopically labeled materials, which could be challenging wikipedia.orgnih.gov. However, significant advancements have been made, particularly with the development of methods for measuring KIEs at natural isotopic abundance wikipedia.orgnih.govnih.govgithub.com.
Modern quantitative techniques for KIE determination include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Quantitative ¹³C NMR: Pioneered by the Singleton group, this method allows for the measurement of fractionation factors at natural abundance, providing site-specific information and enabling simultaneous measurement of carbon KIEs at multiple positions within a molecule nih.govnih.govgithub.com. However, it can be limited by the intrinsically low sensitivity of the ¹³C nucleus and slow relaxation times nih.govgithub.com.
²D [¹³C,¹H]-HSQC NMR Spectroscopy: A newer method that leverages the high intrinsic sensitivity and signal dispersion of 2D heteronuclear single quantum coherence (HSQC) NMR acs.org. This approach allows for precise measurement of KIEs, including ¹³C KIEs, and can be extended to other isotopes (e.g., ²H, ¹⁵N, ¹⁸O) if an adjacent C-H bond exists to serve as a reporter acs.org.
DEPT-55 NMR: This method, which utilizes ¹H to ¹³C polarization transfer, significantly reduces the time and material required for many KIE measurements, making it advantageous for complex or catalytic systems where reagents or catalysts are precious nih.gov.
Mass Spectrometry (MS):
Isotope-Ratio Mass Spectrometry (IRMS): A high-precision quantitative technique used for site-selective measurement of kinetic fractionation of isotopes wikipedia.orgnih.gov.
Whole Molecule MALDI-TOF Mass Spectrometry: An emerging approach for heavy atom KIE measurements due to its high sensitivity and ability to distinguish multiple isotopes simultaneously researchgate.netchemrxiv.org. This method can enable quantitative measurements of both relative isotope abundance and fractional conversion in single measurements by introducing an internal standard chemrxiv.org.
These advanced techniques overcome limitations of previous methods, such as the need for new synthesis for each isotopically labeled material or the challenges of reproducing exact conditions in parallel reactions wikipedia.org. For instance, in enzymatic reactions, the Northrop method, developed in 1975, offers an elegant approach to assess intrinsic KIEs from observed values by using all three hydrogen isotopes nih.gov. The ability to measure KIEs at natural abundance, either by analyzing products at very low conversion or starting materials at high conversion, has greatly expanded the applicability of KIE analysis as a general mechanistic tool nih.govgithub.com.
Computational and Theoretical Chemistry Approaches Applied to Propene D6
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) calculations are widely employed to investigate the energetics of chemical reactions and characterize transition states, offering insights into reaction pathways and kinetics. For Propene-d6, DFT has been utilized in studies focusing on its reactivity.
A notable application of DFT involves the hydroboration of this compound. High-level DFT calculations, such as CCSD(T)/aug-cc-pvdz, have been used to locate and characterize transition structures leading to different regioisomeric products wisc.edu. These calculations provide relative enthalpies for the transition states, which are crucial for understanding the reaction's selectivity wisc.edu. For instance, in the hydroboration of this compound, computational approaches predicted an energetic preference for the anti-Markovnikov transition structure that significantly exceeded the experimentally observed selectivity, highlighting potential limitations of conventional transition state theory in certain dynamic reactions wisc.educore.ac.uk.
While direct DFT studies on this compound reaction energetics are specific, broader DFT investigations on the oxidative dehydrogenation of propane (B168953) to propene on catalytic surfaces have characterized activation energies and reaction pathways psu.edumdpi.com. These studies, though not explicitly on the deuterated analog, provide a framework for understanding how deuteration would influence the energetics. Deuteration typically leads to kinetic isotope effects (KIEs), where reaction rates are altered due to changes in vibrational frequencies and zero-point energies in the transition state, thus affecting the activation energy psu.edu.
Ab Initio Molecular Orbital Studies of Reaction Pathways and Intermediates
Ab initio molecular orbital studies, which are based on first principles without empirical parameters, are crucial for detailed investigations of reaction pathways and the identification of transient intermediates. These methods provide highly accurate descriptions of electronic structure and energy.
In the context of this compound, ab initio techniques, including coupled-cluster methods like CCSD(T), have been applied to determine the geometries and relative energetics of transition states and intermediates in reactions such as hydroboration wisc.edu. These calculations help in mapping out the potential energy surface (PES) for the reaction, identifying stable intermediates and the energy barriers connecting them. For example, the relative energetics of anti-Markovnikov and Markovnikov transition structures were explored using high-level ab initio calculations for this compound hydroboration wisc.edu.
More generally, ab initio methods have been used to study reactions of propene with various species, such as hydroxyl radicals, to determine the energetics of terminal and central additions, as well as allylic hydrogen abstractions researchgate.net. The insights gained from such studies on propene are directly transferable to this compound, with the understanding that the replacement of hydrogen with deuterium (B1214612) will affect the vibrational zero-point energies, leading to changes in reaction rates and potentially subtle shifts in reaction pathways due to kinetic isotope effects.
Molecular Dynamics Simulations of Surface Adsorption and Catalytic Transformations
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including their adsorption on surfaces and subsequent catalytic transformations. These simulations can capture the time-dependent evolution of a system, providing insights into reaction mechanisms at interfaces.
While direct MD simulations specifically on this compound surface adsorption are less commonly reported in general literature compared to its non-deuterated counterpart, MD simulations have been extensively applied to study the dehydrogenation of propane to propene on various catalytic surfaces, such as platinum nih.gov. These simulations, often utilizing reactive force fields (e.g., ReaxFF) parameterized against DFT calculations, can model the formation of propene in the gas phase, as well as competitive reactions like deep dehydrogenation and C-C bond cleavage nih.gov.
The principles and methodologies developed for propene adsorption and catalytic reactions are directly applicable to this compound. MD simulations could be used to investigate the adsorption configurations of this compound on different catalyst facets, explore diffusion pathways, and understand the influence of deuteration on surface reaction rates and selectivity. The kinetic isotope effects arising from deuteration would manifest as changes in the dynamics of bond breaking and formation events on the catalytic surface, which MD simulations are capable of probing uantwerpen.be.
Quantum Chemical Prediction of Spectroscopic Properties and Vibrational Frequencies
Quantum chemical calculations are fundamental for predicting and interpreting the spectroscopic properties of molecules, including vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) parameters. For deuterated compounds like this compound, these predictions are particularly valuable due to the significant mass-dependent shifts in vibrational modes.
Studies on the infrared spectra of this compound have shown the direct impact of deuteration on vibrational frequencies. For instance, the unobserved torsional frequency, which is 174 cm⁻¹ in propene, shifts to approximately 130 cm⁻¹ in this compound researchgate.net. This isotopic shift is a direct consequence of the increased mass of deuterium compared to hydrogen, affecting the reduced mass of the vibrating system and thus lowering the vibrational frequency.
The NIST WebBook provides data on the vibrational and/or electronic energy levels for this compound, which are often derived from or validated by quantum chemical calculations nist.gov. These calculations can accurately predict the entire vibrational spectrum, including C-D stretching, C=C stretching, and various bending modes, which are shifted compared to their C-H counterparts niscpr.res.indergipark.org.trresearchgate.net. Such predictions are essential for assigning experimental spectra and for understanding the molecular structure and dynamics of this compound.
Validation and Refinement of Computational Models with Experimental Data
The validation and refinement of computational models with experimental data are critical steps in ensuring the reliability and predictive power of theoretical approaches. For this compound, experimental spectroscopic data and reaction outcomes provide crucial benchmarks.
A prime example of validation comes from the hydroboration of this compound. Experimental regioselectivity, determined through techniques like ²H NMR analysis of the oxidized reaction mixture, was compared directly with computational predictions of transition state energetics wisc.educore.ac.uk. The observed discrepancy between the predicted energetic preference for the anti-Markovnikov product and the experimental selectivity (e.g., 90.0:10.0 ratio of primary to secondary alcohols at 21 °C) indicated that conventional transition state theory might fail in this reaction, suggesting the importance of dynamic effects wisc.edu. This highlights how experimental data can reveal limitations in theoretical models and prompt the development of more sophisticated approaches, such as considering dynamic trajectories rather than just static transition states wisc.educore.ac.uk.
Furthermore, experimental infrared and Raman spectra of this compound are invaluable for validating predicted vibrational frequencies from quantum chemical calculations researchgate.net. Good agreement between calculated and observed spectra confirms the accuracy of the computational models and the underlying force fields or electronic structure methods used dergipark.org.trresearchgate.net. This iterative process of prediction and validation leads to more robust and reliable computational models for this compound and other deuterated compounds.
Advanced Applications and Research Frontiers Utilizing Perdeuterated Propene
Surface Science and Adsorption Phenomena
The interaction of molecules with solid surfaces is fundamental to catalysis, materials science, and nanotechnology. Propene-d6 serves as a critical probe in these studies, offering insights into adsorption geometries, bond activation, and decomposition pathways.
Studies involving propene and its deuterated analogues on platinum surfaces, such as Pt(111), provide crucial information on hydrocarbon-metal interactions. Propylene (B89431) (C₃H₆) adsorbs molecularly on the Pt(111) surface at low temperatures, typically around 100 K. researchgate.netprinceton.edu As the temperature increases, dehydrogenation processes commence above 250 K, leading to the formation of a stable propylidyne adlayer. researchgate.net This adlayer further decomposes above 400 K, eventually yielding graphitic carbon on the surface at temperatures exceeding 800 K. researchgate.net
The strong adsorption of propene on metal surfaces like Pt(111) leads to a weakening of the C=C double bond, inducing a rehybridization of the carbon atoms from sp² to sp³. researchgate.net The adsorption energy of propylene on Pt(111) has been estimated at 17.4 kcal mol⁻¹. princeton.edu
Experiments using this compound (C₃D₆) and selectively labeled propylene-3,3,3-d3 (CH₂CHCD₃) on Pt(111) have been instrumental in understanding the initial steps of oxidation. These studies indicated that the initial formation of water results from the oxydehydrogenation of one of the olefinic hydrogens. capes.gov.br At higher coverages of propene and oxygen, partial oxidation products were observed, suggesting that the vinyl hydrogen is initially removed, leading to the formation of an adsorbed H₂CCCH₃ intermediate. capes.gov.br
Observed partial oxidation products and their desorption temperatures include:
| Product | Desorption Temperature (K) |
| Acetone (B3395972) | 200 |
| Acetic Acid | 320 |
The removal of the first skeletal carbon atom typically begins at 320 K, except at the highest propylene coverages. capes.gov.br
The chemisorption and decomposition of deuterated propylene (C₃D₆) on semiconductor surfaces, such as Si(100)-(2x1), have been investigated using ultrahigh vacuum techniques like laser-induced thermal desorption (LITD) and temperature-programmed desorption (TPD). researchgate.netspiedigitallibrary.orgspiedigitallibrary.org
Key findings from these studies include:
this compound adsorbs molecularly on the Si(100) surface at 110 K. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org
The molecular adsorbate remains undecomposed up to approximately 500 K. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org
Above 500 K, C₃D₆ can either thermally desorb or undergo decomposition, eventually leading to the formation of a silicon carbide (SiC) thin film. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org
The decomposition of C₃D₆ is a multi-step process, with deuterium (B1214612) being released from the chemisorbed propylene and its fragments over a broad temperature range from approximately 450 K to 850 K. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org
Deuterium (D₂) desorption resulting from the decomposition of C₃D₆ occurs at higher temperatures compared to that observed for chemisorbed deuterium. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org
The rate of surface heating significantly influences the branching ratio between molecular desorption and decomposition. Slow heating rates enhance C₃D₆ decomposition compared to rapid laser irradiation. researchgate.netspiedigitallibrary.orgdtic.mil This suggests that the desorption pathway has a larger pre-exponential factor in its rate law, while decomposition dominates at lower heating rates due to a smaller activation barrier. dtic.mil Below 800 K, most D₂ desorption from C₃D₆ originates from deuterium adsorbed on the silicon surface. However, above 800 K, particularly at high carbon coverage, D₂ desorbs from carbon fragments or from silicon sites influenced by adjacent carbon atoms. dtic.mil
Infrared (IR) spectroscopy is a powerful technique for probing the adsorption of molecules on oxide surfaces, providing insights into surface species and reaction mechanisms. While specific studies on this compound adsorption on Tin(IV) Oxide (SnO₂) are not extensively detailed in the provided literature, investigations of propene (C₃H₆) on SnO₂ and related oxide systems demonstrate the utility of IR spectroscopy in this context.
Infrared spectroscopy has been employed to study the adsorption of propene on tin(IV) oxide, tin(IV) oxide–silica (B1680970), and tin(IV) oxide–palladium oxide surfaces. rsc.org On tin(IV) oxide–silica, propene chemisorbs as a surface acetate (B1210297) species when the oxides are outgassed at ambient temperatures. rsc.org The adsorption process involves the weakening of the C=C double bond, leading to the formation of a surface isopropoxide intermediate, which subsequently oxidizes to acetate via a coordinated acetone species. rsc.org Additionally, a surface acrylate (B77674) can form through a similar mechanism, where an initial C-H bond fission of the methyl group generates a surface allyloxide species that then undergoes oxidation. rsc.org
IR spectroscopy is crucial for identifying the chemical bonding and functional groups of adsorbed molecules, revealing the structural details of the material and the adsorbed species by detecting their characteristic vibrational frequencies. iiste.org The application of this compound in such studies would allow for the precise assignment of vibrational modes and the identification of hydrogen/deuterium exchange processes, providing deeper mechanistic understanding.
Atmospheric and Environmental Chemistry Investigations
This compound is a valuable tracer in atmospheric chemistry, particularly for studying the oxidation of volatile organic compounds (VOCs) and their implications for atmospheric modeling.
This compound (C₃D₆) and its non-deuterated counterpart, propene (C₃H₆), are utilized as tracers in atmospheric oxidation studies, especially in investigations involving hydroxyl (OH) radicals. capes.gov.bracs.orgresearchgate.net The hydroxyl radical is recognized as the most significant oxidizing species in the troposphere, often referred to as the "detergent of the atmosphere" due to its high reactivity with a wide range of atmospheric chemicals. harvard.edu
Kinetic studies have measured the absolute rate coefficients for the reactions of OH radicals with both C₃H₆ and C₃D₆ across various temperature and pressure conditions. capes.gov.brresearchgate.net For instance, investigations conducted in a Laval nozzle expansion system, covering a temperature range of 58-300 K, have shown that the rate constants for the reactions of OH radicals with propene and isoprene (B109036) increase as the temperature decreases. researchgate.net
The use of perdeuterated compounds like this compound allows for the examination of kinetic isotope effects (KIEs). KIEs provide critical insights into the mechanisms of atmospheric reactions by revealing how isotopic substitution affects reaction rates and pathways. For example, in the partial oxidation of propene on oxygen-covered Au(111) surfaces, a small amount of epoxidation was observed when C₃D₆ was used, whereas it was not detected with C₃H₆. acs.org This observation suggests that even minor changes in the energy required for allylic C-H (or C-D) activation, due to the kinetic isotope effect, can significantly alter reaction selectivity. acs.org
Isotopic fractionation, particularly kinetic isotope effects (KIEs), is a crucial factor in the accurate understanding and modeling of atmospheric processes. The differential reaction rates between isotopically substituted molecules, such as Propene (C₃H₆) and this compound (C₃D₆), offer detailed mechanistic information about atmospheric reactions. acs.org
Accurate atmospheric models must account for such isotopic effects to precisely forecast the atmospheric fate and transport of volatile organic compounds (VOCs). By incorporating isotopic fractionation, models can better represent the complex interplay of chemical reactions, transport, and deposition, leading to more reliable predictions of air quality and climate impacts. While specific data tables quantifying the isotopic fractionation of this compound for atmospheric modeling were not provided, the principle is underscored by experimental observations of KIEs influencing reaction pathways and product distributions. acs.org
Catalysis and Materials Science Research
The application of this compound in catalysis and materials science is primarily driven by its utility as an isotopic tracer, enabling researchers to elucidate complex reaction pathways, optimize catalytic processes, and engineer materials with enhanced properties.
Deuterated Analogues in the Development of Advanced Catalytic Materials
Deuterated analogues, such as this compound, play a crucial role in understanding and developing advanced catalytic materials by providing insights into reaction mechanisms and kinetics that are not readily accessible with non-deuterated compounds. In polymerization catalysis, the use of deuterated propylene has demonstrated significant effects on the properties of the resulting polymers. For instance, in the polymerization of propylene catalyzed by a C₂-symmetric benzamidinate titanium complex, the use of deuterated propylene led to higher tacticities and increased molecular weights of the resulting polymers compared to unlabeled propylene acs.orgacs.org. This suggests that isotopic labeling can influence polymerization processes, potentially by altering insertion and termination rates acs.org.
Research has shown that at high pressure, the polymerization of deuterated propylene resulted in faster insertion and termination processes acs.orgacs.org. A new epimerization mechanism, potentially involving CH₂/CD(Me) exchange, was observed, responsible for stereoerror formation acs.org. The synthesis of deuterated polypropylenes has been achieved using Ziegler-Natta catalysts, yielding isotactic polymers, which are important for infrared spectroscopic studies oup.com.
Furthermore, this compound is utilized in heterogeneous parahydrogen-induced polarization (HET-PHIP) techniques. By reacting this compound gas with parahydrogen over a Rh/TiO₂ catalyst, hyperpolarized propane-d6 can be efficiently prepared acs.org. This hyperpolarized product offers significant advantages for mechanistic studies of catalytic hydrogenation reactions, demonstrating that propene is hydrogenated to propane (B168953), which can then be dehydrogenated by the catalyst acs.org. While deuteration may not significantly increase the T₁ relaxation time at high magnetic fields (e.g., 9.4 T), it provides other benefits for such studies acs.org. Deuterated experiments have also been instrumental in elucidating the mechanism of adsorption in propane dehydrogenation, identifying C₃H₂* as a deeply dehydrogenated propane-derived adsorbate species researchgate.net.
The following table summarizes the observed effects of deuteration on propylene polymerization using a C₂-symmetric benzamidinate titanium complex activated by MAO:
| Monomer Type | Pressure | Hexane-Insoluble Fraction (%) | mmmm Tacticity (%) (Hexane-Insoluble) | Molecular Weight Trend |
| Unlabeled Propylene | High | 8 | Not specified | Lower |
| Deuterated Propylene | High | 62 | 88 | Higher |
| Table 1: Effect of Deuteration on Propylene Polymerization with a C₂-symmetric Benzamidinate Titanium Complex acs.orgacs.org. |
Probing Reaction Kinetics and Mechanisms in Industrial Scale Processes
Isotopic labeling, including the use of this compound, is a powerful technique for probing reaction kinetics and mechanisms in complex industrial-scale processes dbatu.ac.inslideshare.net. This approach allows researchers to trace the pathways of atoms through a reaction, providing critical insights into elementary steps, intermediates, and rate-determining factors.
In the selective oxidation and ammoxidation of propene, processes crucial for producing chemicals like acrolein and acrylonitrile (B1666552), isotopic studies with deuterated propylenes and oxygen-18 have been vital escholarship.orgresearchgate.net. For instance, investigations into propene oxidation over bismuth molybdate (B1676688) catalysts determined that the reaction proceeds via a redox mechanism involving lattice oxygen escholarship.orgresearchgate.net. Similarly, in the ammoxidation of [3-¹³C]propene over bismuth molybdate catalysts, the distribution of ¹³C in the acrylonitrile product revealed that half of the ¹³C was in the cyano (CN) group and the other half in the C₂H₃ group, shedding light on the C-N bond formation mechanism researchgate.net.
Isotopic tracer studies have also been employed to understand propane reactions on H-ZSM5 zeolite, a catalyst used in aromatization processes psu.edu. Reactions involving propane-2-¹³C and propene demonstrated that chain growth and cyclization necessitate the initial formation of alkenes and their participation in rapid oligomerization/β-scission reactions before cyclization occurs psu.edu. This evidence highlights propene as a reactive intermediate in propane conversion on H-ZSM5 psu.edu.
Furthermore, understanding coke deposition mechanisms is critical for catalyst longevity in industrial processes like propane dehydrogenation (PDH). Deuterated experiments have been used to study coke formation on PtSn/Al₂O₃ catalysts, revealing how hydrogen co-feed inhibits coke formation and influences the hydrogen-to-carbon ratio of aromatic coke precursors oaepublish.com. This detailed understanding aids in designing more efficient and stable PDH catalysts oaepublish.com. Comprehensive chemical kinetic reaction mechanisms for the oxidation and pyrolysis of propane and propene have been developed, with isotopic studies contributing to their validation across various conditions, including different pressures, temperatures, and fuel-oxidizer ratios tandfonline.com.
Future Directions and Emerging Research Paradigms for Propene D6
Development of Novel and Sustainable Synthetic Routes for Perdeuterated Compounds
The synthesis of perdeuterated compounds, including Propene-d6, often involves complex and costly procedures due to the expense of deuterium-enriched precursors like deuterium (B1214612) oxide (D₂O) and deuterium gas (D₂) simsonpharma.comresolvemass.ca. Future research will focus on developing novel and sustainable synthetic routes to overcome these challenges, aiming for increased efficiency, reduced cost, and improved environmental profiles.
Current methods for deuterium incorporation typically include hydrogen-deuterium exchange reactions using D₂O, direct addition of deuterium gas during polymerization, and catalytic isotope exchange resolvemass.ca. However, these methods can be complex and may not always allow for precise control over the degree of deuteration, particularly for partially deuterated compounds rsc.org.
Emerging strategies for sustainable synthesis of organic compounds, which can be adapted for perdeuterated analogues, include:
Flow Chemistry: Continuous flow processes offer advantages such as precise control of reaction parameters, reduced waste generation, and enhanced safety, making them suitable for the efficient production of deuterated aromatic compounds, and potentially this compound, at scale tn-sanso.co.jpijsetpub.com.
Biocatalysis: Utilizing enzymes and microbial cells can enable the synthesis of complex organic compounds under mild conditions with high selectivity, offering a greener alternative for deuterium incorporation simsonpharma.comijsetpub.comeuropa.eu. For instance, enzymatic esterification reactions have been explored for synthesizing deuterated lipids europa.eu.
Artificial Intelligence (AI) and Automation: AI-driven methodologies are revolutionizing organic synthesis by proposing novel pathways and optimizing reaction conditions, which could lead to more efficient and eco-friendly routes for perdeuterated compounds synthiaonline.com. Computational analysis can also help in designing sustainable synthesis routes synthiaonline.com.
Regioselective Deuteration: There is a growing need for molecules with site-selective deuteration rsc.org. Future synthetic efforts will focus on achieving precise control over the position of deuterium incorporation, which is crucial for fine-tuning metabolic processes in drug discovery and for creating multifunctional probes for spectroscopic analysis rsc.org.
These advancements aim to make perdeuterated compounds more accessible and cost-effective, broadening their research and industrial applications simsonpharma.comresolvemass.ca.
Integration of Multimodal Spectroscopic and Imaging Techniques
The unique spectroscopic signatures provided by deuterium labeling make this compound and other deuterated compounds invaluable for advanced analytical applications resolvemass.ca. Future directions involve the integration of multimodal spectroscopic and imaging techniques to gain more comprehensive and spatially resolved insights into chemical and biological systems.
Deuterium offers distinct peaks in Nuclear Magnetic Resonance (NMR) spectra, enhancing resolution and allowing differentiation between hydrogen and deuterium simsonpharma.com. Deuterium Metabolic Imaging (DMI), based on the chemical shift detection of deuterated molecules, is regaining popularity for investigating multiple metabolic processes in both healthy and diseased states with minimal background signal mdpi.com.
The integration of various spectroscopic and imaging modalities can provide complementary information and overcome the limitations of single-technique approaches:
Raman and Coherent Anti-Stokes Raman Scattering (CARS) Microscopy: These techniques can be used to study the distribution of deuterated compounds in biological samples, such as deuterated nanoparticles in skin, by differentiating C-H and C-D bonds ed.ac.uk. Coupling Raman and Fourier Transform Infrared (FTIR) spectroscopy can provide complementary characterization of adsorbed species and reaction intermediates acs.org.
Mass Spectrometry Imaging (MSI) and Vibrational Spectroscopy Imaging: Integrating techniques like desorption electrospray ionization coupled quadrupole-time-of-flight mass spectrometry (DESI-Q-TOF/MS), time-of-flight secondary ion mass spectrometry (TOF-SIMS), nanoscale secondary ion mass spectrometry (NanoSIMS), and Fourier transform infrared spectroscopy (FPA-FTIR) allows for cross-scale multimodal imaging. This approach enables detailed spatial analysis of complex materials, including organic matter in extraterrestrial samples and potentially the distribution of deuterated compounds in biological tissues at sub-organelle levels researchgate.netacs.org. NanoSIMS, in particular, allows for quantitative imaging of deuterated metabolic tracers in biological tissues by measuring C₂D⁻/C₂H⁻ isotope ratios researchgate.net.
NMR Spectroscopy with Other Techniques: While NMR is a cornerstone, its integration with other techniques like 1H MRS can provide synergistic insights, especially when detecting spectral changes after administering deuterated compounds mdpi.com. Datasets comprising simulated ¹H-NMR, ¹³C-NMR, HSQC-NMR, Infrared, and Mass spectra are being developed to enable machine learning approaches for integrating information from multiple spectroscopic modalities arxiv.orgresearchgate.net.
This multimodal approach will enhance the ability to characterize the complex composition and dynamics of systems where this compound or its derivatives are present.
Advanced Computational Modeling for Predictive Chemical Design
Advanced computational modeling plays a crucial role in understanding and predicting the behavior of chemical systems, including those involving perdeuterated compounds. Future research will leverage sophisticated computational tools for predictive chemical design, accelerating the discovery and optimization of new materials and processes.
Computational chemistry has significantly advanced the study of reaction mechanisms, providing insights into short-lived intermediates that are difficult to observe experimentally mdpi.com. For perdeuterated compounds, computational modeling can aid in:
Predicting Properties and Designing Materials: Computational methods can predict the properties of materials based on their structure and even design materials with targeted properties scidac.gov. This is particularly relevant for deuterated polymers, where computational tools can help in understanding their enhanced stability and unique spectroscopic signatures resolvemass.ca.
Reaction Mechanism Studies: Computational modeling can be used to investigate reaction mechanisms involving deuterated species, such as the behavior of hydrogen and deuterium atoms in chemical vapor deposition processes researchgate.net. It can also provide a molecular-level perspective that complements traditional experimental methods mdpi.com.
Drug Discovery and Design: Computational molecular docking calculations are already used to study the inhibitory efficacy of deuterated compounds in pharmaceutical research nih.gov. Future advancements will see more integrated computational workflows to guide experimental teams in identifying suitable materials and optimizing drug candidates energy.govresearchgate.net.
Integrating AI and Machine Learning: The integration of AI and machine learning algorithms is accelerating computational algorithms, enhancing the predictive power of molecular modeling, and enabling chemists to approach chemical processes from novel perspectives mdpi.comenergy.govschrodinger.com. These tools can be used for computational screening, data analysis, and optimizing material design cycles energy.govschrodinger.com.
Modeling Hydrogen Exchange: Computational models are being developed to quantitatively guide the modeling of molecular structures using hydrogen-exchange data, which can provide information on the dynamics of molecules in solution researchgate.net.
By combining molecular modeling with advanced data science and machine learning, researchers can bridge the gap between subatomic features and macroscale material properties, leading to more efficient and accurate predictive tools for chemical design energy.gov.
Expanding Applications of Isotopic Tracers in Complex Biological and Environmental Systems
Isotopic tracers, particularly those involving deuterium, are invaluable tools for understanding complex biological and environmental processes due to their ability to track metabolic pathways and environmental fluxes simsonpharma.comnih.govwikipedia.org. Future research will expand the applications of this compound and other deuterated tracers in increasingly intricate systems.
Deuterium-labeled compounds are used as stable isotope tracers in various fields, including pharmaceutical research, where they help in understanding drug absorption, distribution, metabolism, and excretion (ADME) simsonpharma.commusechem.com. They are also crucial in metabolomics to study how different compounds are metabolized in organisms simsonpharma.com.
Key areas for expanding applications include:
Metabolic Pathway Tracing: Deuterium-labeled compounds enable the observation of how molecules are absorbed, metabolized, and distributed in the body simsonpharma.com. The use of deuterium oxide (D₂O) as a non-substrate-specific tracer allows for simultaneous monitoring of the turnover and flux of multiple substrate pools (e.g., muscle proteins, lipids, glucose) in living systems over extended periods, overcoming limitations of substrate-specific tracers nih.govresearchgate.net. This is particularly relevant for studying complex metabolic responses in exercise physiology and integrating with 'omics' technologies like proteomics and metabolomics nih.govresearchgate.net.
Environmental Studies: Deuterium, especially in the form of D₂O, is an ideal tracer for water molecules in hydrological studies, providing insights into groundwater movement and distribution, and for tracking contamination zeochem.commdpi.commdpi.commdpi.com. Future studies will continue to investigate the fate of micropollutants in groundwater sediments using isotopic tracers wur.nl. Deuterium is considered an "environmentally friendly" tracer for stream discharge measurements, yielding precise results even in small quantities mdpi.com.
Complex Biological Systems: Deuterated tracers are being used to investigate biological processes at the single-cell or subcellular level, allowing for high-resolution studies of metabolic traits and cell-to-cell interactions within animal hosts researchgate.net. This includes the use of deuterated glucose and thymidine (B127349) to trace cellular processes researchgate.net.
Food and Agriculture: Deuterium oxide is used in analytical re-traceability systems in the food and beverage industry and in environmental studies within agriculture to determine the effect of animals on the environment through the food chain zeochem.com.
Drug Development and Imaging: Beyond pharmacokinetic studies, deuterated molecules can serve as biological tracers in imaging, providing a better understanding of metabolic pathways and helping to localize drug metabolites and assess their toxicity researchgate.net. Deuterium Metabolic Imaging (DMI) offers potential clinical applications for studying metabolism in living tissue mdpi.com.
The continued development of analytical techniques, such as highly sensitive mass spectrometry and advanced imaging, will further enhance the capabilities of isotopic tracers in these complex systems researchgate.netzeochem.com.
Q & A
Q. What are the established synthesis protocols for Propene-d6, and how are reaction conditions optimized to ensure high isotopic purity?
Methodological Answer: this compound is synthesized via catalytic deuteration of propene using deuterium gas (D₂) over palladium or nickel catalysts. Optimization involves controlling temperature (80-120°C), pressure (2-5 atm), and reaction time (12-24 hrs) to achieve >99% deuteration. Isotopic purity is validated using <sup>2</sup>H NMR (quantifying residual protium signals) and mass spectrometry (measuring m/z ratios for C₃D₆ vs. C₃D₅H impurities) .
Q. How is this compound characterized in terms of physicochemical properties, and what analytical techniques are critical for quality assurance?
Methodological Answer: Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular integrity and detect non-deuterated analogs.
- Infrared (IR) Spectroscopy: To identify C-D stretching vibrations (~2100-2200 cm⁻¹).
- Density and Boiling Point Analysis: Compared to non-deuterated propene to assess isotopic effects on physical properties. Calibration against certified reference materials ensures accuracy .
Q. What are the primary applications of this compound in mechanistic studies, particularly in catalysis or polymer chemistry?
Methodological Answer: this compound is used as a tracer in:
- Kinetic Isotope Effect (KIE) Studies: To elucidate reaction mechanisms (e.g., in Ziegler-Natta polymerization) by comparing rate constants (k_H/k_D).
- NMR Solvent Applications: As a deuterated solvent for <sup>1</sup>H NMR, minimizing signal interference. Researchers must account for solvent deuteration effects on reaction equilibria .
Advanced Research Questions
Q. How do deuterium isotopic effects in this compound influence activation energies in organometallic C-H bond activation reactions?
Methodological Answer: Deuterium’s higher mass reduces vibrational frequencies, increasing activation barriers. To quantify this:
- Perform Eyring analysis using temperature-dependent kinetic data.
- Compare DFT-calculated energy profiles for C-H vs. C-D bond cleavage.
- Use isotopic labeling (e.g., mixed H/D systems) to isolate steric vs. electronic effects. Contradictions in KIE values require multi-technique validation (e.g., combining kinetics and computational modeling) .
Q. What experimental strategies mitigate isotopic scrambling when using this compound in high-temperature reactions?
Methodological Answer: Scrambling arises via reversible H/D exchange. Mitigation involves:
- Low-Temperature Protocols: Conduct reactions below 100°C to minimize thermal scrambling.
- Acid/Base-Free Conditions: Avoid catalysts (e.g., Brønsted acids) that promote exchange.
- Quenching and Rapid Analysis: Use cryogenic trapping or in-situ IR to monitor real-time isotopic integrity. Post-reaction GC-MS confirms minimal scrambling .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
Methodological Answer: Discrepancies often stem from impurities or calibration errors. Solutions include:
- Cross-Validation: Replicate studies using independent methods (e.g., calorimetry vs. computational chemistry).
- Meta-Analysis: Aggregate data from peer-reviewed studies, applying statistical weighting to high-precision measurements.
- Uncertainty Quantification: Report confidence intervals for experimental data to identify outliers .
Q. What role does this compound play in advanced NMR techniques, such as NOE (Nuclear Overhauser Effect) or DOSY (Diffusion-Ordered Spectroscopy)?
Methodological Answer: As a deuterated solvent, this compound eliminates <sup>1</sup>H background signals, enhancing sensitivity for NOE-based structural studies. For DOSY, its low viscosity improves diffusion coefficient accuracy. Researchers must adjust pulse sequences to account for deuterium’s gyromagnetic ratio and ensure lock stability .
Methodological Challenges and Solutions
Q. How should researchers design control experiments when investigating isotopic effects of this compound in polymerization?
Methodological Answer:
Q. What computational approaches are optimal for modeling this compound in reaction simulations, and how are force fields adapted for deuterium?
Methodological Answer:
- Ab Initio Methods: DFT (e.g., B3LYP/6-31G*) calculates isotopic vibrational frequencies.
- Molecular Dynamics (MD): Adjust atomic masses in force fields (e.g., CHARMM) to reflect deuterium.
- Solvent Models: Explicit solvent MD with this compound requires parameterization of C-D bond lengths and angles .
Q. How can isotopic labeling with this compound improve traceability in metabolic or environmental degradation studies?
Methodological Answer:
- Stable Isotope Probing (SIP): Track deuterium incorporation into metabolites via LC-MS.
- Degradation Pathway Mapping: Use <sup>2</sup>H NMR to identify deuterium retention in breakdown products.
- Environmental Sampling: Couple with isotope-ratio mass spectrometry (IRMS) to distinguish biogenic vs. synthetic sources .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing kinetic data derived from this compound experiments?
Methodological Answer:
- Nonlinear Regression: Fit time-resolved data to first/second-order models (e.g., using OriginLab or Python’s SciPy).
- Error Propagation: Account for uncertainties in deuteration purity (±0.5%) when calculating rate constants.
- Multivariate Analysis: Use PCA (Principal Component Analysis) to disentangle isotopic and solvent effects .
Q. How do researchers address signal overlap in <sup>13</sup>C NMR when using this compound as a solvent?
Methodological Answer:
- DEPT (Distortionless Enhancement by Polarization Transfer): Suppress solvent signals via phase cycling.
- Cryoprobes: Enhance sensitivity to reduce acquisition time and minimize artifacts.
- Spectral Subtraction: Subtract a reference this compound spectrum from the sample spectrum .
Ethical and Replicability Considerations
Q. What guidelines ensure replicability in studies using this compound, particularly given its high cost and specialized handling?
Methodological Answer:
- Detailed Reporting: Publish full synthetic protocols (catalyst type, deuteration efficiency) and raw spectral data.
- Material Sharing: Deposit this compound samples in institutional repositories for independent validation.
- Ethical Sourcing: Use suppliers adhering to ISO 9001 for deuterated compounds, avoiding unverified vendors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
